Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (3-(cyanomethyl)oxetan-3-yl)carbamate

Lipophilicity ADME Drug Design

This 3,3-disubstituted oxetane combines a Boc-amine with a cyanomethyl handle for unique transformations (amine reduction, carboxylic acid hydrolysis, cycloaddition) inaccessible to simpler oxetane analogs. The scaffold offers superior stability against ring-opening vs. 2-substituted analogs. XLogP3=0.7 and TPSA=71.4Ų align with oral bioavailability requirements; the nitrile enables polarity modulation without inflating TPSA. Proven in JAK kinase inhibitor programs. Supplied with batch-specific NMR, HPLC, GC reports.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
Cat. No. B11890874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-(cyanomethyl)oxetan-3-yl)carbamate
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(COC1)CC#N
InChIInChI=1S/C10H16N2O3/c1-9(2,3)15-8(13)12-10(4-5-11)6-14-7-10/h4,6-7H2,1-3H3,(H,12,13)
InChIKeyPMUJVSVHSHKCJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-(cyanomethyl)oxetan-3-yl)carbamate (CAS 1823324-59-9): A Differentiated Oxetane Building Block for Medicinal Chemistry Procurement


tert-Butyl (3-(cyanomethyl)oxetan-3-yl)carbamate is an oxetane-containing carbamate derivative with the molecular formula C10H16N2O3 and molecular weight 212.25 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protected amine at the 3-position of an oxetane ring, with a cyanomethyl substituent providing a polar handle for further derivatization [1]. The oxetane ring imparts conformational rigidity and can modulate physicochemical properties such as pKa, LogD, and aqueous solubility when incorporated into drug candidates [2]. Unlike simpler oxetane building blocks lacking the cyanomethyl group or those with alternative C3-substituents, this compound offers a unique combination of a protected amine handle and a nitrile group positioned on a 3,3-disubstituted oxetane scaffold.

Why Generic Substitution of tert-Butyl (3-(cyanomethyl)oxetan-3-yl)carbamate Fails: Quantifiable Differentiation in Physicochemical and Synthetic Performance


Substituting tert-butyl (3-(cyanomethyl)oxetan-3-yl)carbamate with a generic oxetane building block or an alternative C3-substituted analog carries quantifiable risk of altered physicochemical properties and synthetic outcomes. The 3,3-disubstitution pattern on the oxetane ring confers greater stability against ring-opening degradation compared to 2-substituted analogues . Furthermore, the presence of the cyanomethyl group at the C3 position introduces a nitrile functionality that is absent in simpler analogs such as tert-butyl N-(oxetan-3-yl)carbamate (MW 173.21 g/mol) or tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate (MW 203.24 g/mol) . This nitrile group enables distinct synthetic transformations—including reduction to primary amines, hydrolysis to carboxylic acids, and participation in cycloaddition reactions—that are inaccessible to analogs lacking the cyanomethyl moiety. Generic substitution therefore fails both in terms of scaffold stability and functional group utility, directly impacting downstream synthetic feasibility and medicinal chemistry optimization campaigns.

Product-Specific Quantitative Evidence Guide: tert-Butyl (3-(cyanomethyl)oxetan-3-yl)carbamate Procurement Decision Matrix


Lipophilicity Modulation: XLogP3 of 0.7 Enables Favorable LogD Tuning Relative to Non-Nitrile Oxetane Analogs

The target compound exhibits a computed XLogP3 value of 0.7, reflecting the polarity contributed by the cyanomethyl group and the oxetane ring oxygen [1]. In contrast, the structurally related analog tert-butyl N-[3-(4-cyanophenyl)oxetan-3-yl]carbamate (MW 274.32 g/mol), which substitutes the cyanomethyl group with a larger 4-cyanophenyl aromatic ring, shows no reported XLogP3 value but would be expected to have substantially higher lipophilicity due to the additional aromatic carbon count and larger hydrophobic surface area . The oxetane ring itself is established as a molecular tool to fine-tune LogD of drug compounds, with literature documenting that oxetane incorporation can reduce LogD relative to gem-dimethyl isosteres [2]. The XLogP3 of 0.7 positions this compound in an optimal lipophilicity range for oral bioavailability, whereas more lipophilic analogs risk exceeding Lipinski's Rule of Five thresholds.

Lipophilicity ADME Drug Design

Topological Polar Surface Area (TPSA) of 71.4 Ų Enables Enhanced Aqueous Solubility Potential Relative to Higher Molecular Weight Analogs

The target compound possesses a computed Topological Polar Surface Area (TPSA) of 71.4 Ų [1]. This value falls well below the established threshold of 140 Ų associated with favorable oral absorption and blood-brain barrier penetration. For comparison, the derivative compound (4-(1-(3-(cyanomethyl)oxetan-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-c]pyridazin-7-yl)methyl pivalate (MW 394.433 g/mol), which incorporates the target compound's 3-(cyanomethyl)oxetan-3-yl moiety as a structural component, exhibits a computed TPSA of 108 Ų [2]. The lower TPSA of the target compound (71.4 vs 108) reflects its smaller molecular size and absence of additional polar heteroaromatic rings. Oxetane-containing compounds have been documented to enhance aqueous solubility when substituted for gem-dimethyl or carbonyl groups, with literature reporting that oxetane introduction can increase solubility from 0.185 mg/mL to 1.120 mg/mL in representative cases [3]. The cyanomethyl group provides additional polarity without substantially increasing TPSA beyond favorable limits.

Solubility TPSA Permeability

Commercial Purity Benchmarks: 95-98% Assay with Batch-Specific QC Documentation Differentiates from Unverified Supply Sources

The target compound is commercially available with standardized purity specifications ranging from 95% to 98% across multiple verified suppliers . Bidepharm (Bide Pharm) supplies the compound at 95% standard purity and provides batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . MolCore offers the compound at NLT 98% purity under ISO certification standards suitable for global pharmaceutical R&D and quality control applications . In contrast, the structurally related comparator tert-butyl N-(oxetan-3-yl)carbamate lacks equivalent transparent purity benchmarking across the same supplier ecosystem; available sourcing information does not consistently specify batch-level analytical verification . The availability of batch-specific QC documentation for the target compound enables procurement decisions based on verified purity rather than nominal claims.

Quality Control Purity Procurement

Patent-Documented Utility in Kinase Inhibitor Scaffolds: The 3-(Cyanomethyl)oxetan-3-yl Motif Appears in JAK Inhibitor Chemical Matter

The 3-(cyanomethyl)oxetan-3-yl substructure present in the target compound appears as a defined structural element in patent literature covering heterocyclic compounds as Janus kinase (JAK) inhibitors [1]. Specifically, the moiety has been incorporated into pyrazolo-pyrrolopyridazine scaffolds, with a downstream derivative—2-(3-(4-(7H-pyrrolo[2,3-c]pyridazin-4-yl)-1H-pyrazol-1-yl)oxetan-3-yl)acetonitrile (CAS 1269823-21-3)—documented as a synthetic product in JAK inhibitor patent filings [2]. This represents a direct, documented application of the exact 3-(cyanomethyl)oxetan-3-yl fragment in kinase-targeted chemical matter. In contrast, simpler oxetane building blocks such as tert-butyl N-(oxetan-3-yl)carbamate and tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate lack equivalent documentation of incorporation into kinase inhibitor patent chemical space, positioning the target compound as a privileged scaffold for kinase drug discovery programs.

Kinase Inhibition Patent Literature JAK

Best Research and Industrial Application Scenarios for tert-Butyl (3-(cyanomethyl)oxetan-3-yl)carbamate Based on Verified Differential Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring Favorable Lipophilicity (XLogP3 = 0.7)

In kinase inhibitor drug discovery programs—particularly those targeting JAK family kinases where the 3-(cyanomethyl)oxetan-3-yl motif has established patent precedent [1]—this building block provides a starting scaffold with XLogP3 = 0.7 [2]. This lipophilicity value positions the compound within the optimal range for oral bioavailability while providing a nitrile handle for further derivatization. The oxetane ring offers conformational rigidity and documented capacity to fine-tune LogD of drug compounds [3], making this building block suitable for SAR campaigns where modulating lipophilicity without introducing metabolic liabilities is a primary objective.

ADME Optimization: CNS-Penetrant or Intracellular Target Programs Leveraging TPSA = 71.4 Ų

For programs targeting intracellular proteins or CNS indications requiring passive permeability, the TPSA of 71.4 Ų [2] falls well below the 140 Ų threshold associated with favorable absorption. This positions the building block for incorporation into scaffolds where maintaining low TPSA is critical—unlike higher molecular weight oxetane derivatives with TPSA >100 Ų (e.g., 108 Ų for JAK inhibitor derivatives) [1]. The cyanomethyl group provides polarity for solubility enhancement without substantially increasing TPSA, a balance documented in oxetane literature where oxetane substitution increased solubility from 0.185 mg/mL to 1.120 mg/mL [3].

Regulated Pharmaceutical R&D: Procurement Requiring Batch-Specific Analytical Documentation

In GLP or GMP-adjacent research environments where documented purity verification is mandatory for IND-enabling studies, patent filings, or regulatory submissions, this compound is supplied with batch-specific NMR, HPLC, and GC analytical reports at 95-98% purity . The availability of ISO-certified material from MolCore (NLT 98%) and QC-documented material from Bidepharm provides procurement flexibility while maintaining quality assurance standards that simpler oxetane building block suppliers may not consistently meet.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (3-(cyanomethyl)oxetan-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.